molecular formula C17H36O2 B3055735 1,17-Heptadecanediol CAS No. 66577-59-1

1,17-Heptadecanediol

Cat. No.: B3055735
CAS No.: 66577-59-1
M. Wt: 272.5 g/mol
InChI Key: WNZVVHVYAKZZBU-UHFFFAOYSA-N
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Description

1,17-Heptadecanediol is an organic compound that belongs to the class of long-chain fatty alcohols. It has the molecular formula C₁₇H₃₆O₂ and a molecular weight of 272.4665. This compound is characterized by having an aliphatic tail of 17 carbon atoms with hydroxyl groups at both ends, making it a diol .

Mechanism of Action

Target of Action

1,17-Heptadecanediol, also known as heptadecane-1,17-diol, is a long-chain fatty alcohol . Fatty alcohols are a class of organic compounds that have an aliphatic tail of 13 to 21 carbon atoms

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, its phase change data indicates a fusion enthalpy of 30.8 kJ/mol at a temperature of 367.3 K , suggesting that it may exist in different states under different environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,17-Heptadecanediol can be synthesized through various methods. One common synthetic route involves the reduction of heptadeca-1,16-diene. This process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH₄) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of heptadeca-1,16-diene. This method is preferred due to its efficiency and scalability. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

1,17-Heptadecanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,17-Heptadecanediol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: It serves as a model compound for studying the behavior of long-chain fatty alcohols in biological systems.

    Medicine: Research is being conducted on its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers

Comparison with Similar Compounds

Similar Compounds

  • 1,16-Hexadecanediol
  • 1,18-Octadecanediol
  • 1,19-Nonadecanediol

Comparison

1,17-Heptadecanediol is unique due to its specific chain length and the position of its hydroxyl groups. Compared to 1,16-hexadecanediol and 1,18-octadecanediol, it has a different balance of hydrophobic and hydrophilic properties, which can influence its behavior in chemical reactions and biological systems. This makes it particularly useful in applications where precise control over molecular interactions is required .

Properties

IUPAC Name

heptadecane-1,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19/h18-19H,1-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZVVHVYAKZZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCO)CCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315045
Record name 1,17-Heptadecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,17-Heptadecanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040983
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

66577-59-1
Record name 1,17-Heptadecanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66577-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,17-Heptadecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,17-Heptadecanediol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J776U5XE9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,17-Heptadecanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040983
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

96 - 96.5 °C
Record name 1,17-Heptadecanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040983
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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